5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiourea and α-bromoacetophenone in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral properties.
Materials Science: It is explored for its potential use in organic electronics and as a building block for more complex materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit kinases or other enzymes critical for cancer cell survival and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- 5-(4-Fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- 5-(4-Methylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
Uniqueness
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like chlorine or fluorine .
Properties
Molecular Formula |
C12H7BrN2OS |
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Molecular Weight |
307.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6,10H |
InChI Key |
QUTSRSXSEKJOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=O)C23)Br |
Origin of Product |
United States |
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